molecular formula C13H17N3O4 B1377607 Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate CAS No. 1384429-09-7

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

Cat. No.: B1377607
CAS No.: 1384429-09-7
M. Wt: 279.29 g/mol
InChI Key: MOINEIASVCHVFJ-UHFFFAOYSA-N
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Description

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.3 g/mol This compound is known for its unique structure, which includes a morpholine ring, a hydrazinecarbonyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with hydrazine and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Morpholine-4-carboxylic acid is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol, to form the hydrazinecarbonyl derivative.

    Step 2: The hydrazinecarbonyl derivative is then reacted with benzyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the hydrazinecarbonyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups using lithium aluminum hydride.
  • Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest interactions with biomolecules, which may lead to significant therapeutic applications. Notable areas of investigation include:

  • Antimicrobial Activity: Potential efficacy against various pathogens, necessitating further exploration through molecular docking and binding assays.
  • Cellular Interactions: The compound's mechanism may involve covalent bonding with nucleophilic sites on proteins and enzymes, influencing their function.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties, particularly in drug development. Its unique structure may confer distinct biological activities that warrant further investigation:

  • Drug Development: As a building block for synthesizing new pharmaceuticals targeting specific diseases.
  • Therapeutic Properties: Investigated for potential applications in treating conditions such as cancer or infectious diseases based on its biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound through various methodologies:

  • Interaction Studies:
    • Investigations into its binding affinity with specific receptors or enzymes are crucial for understanding its therapeutic potential.
  • Biological Activity Assessments:
    • In vitro and in vivo studies are necessary to evaluate its efficacy against target diseases.
  • Mechanistic Studies:
    • Understanding how this compound interacts at the molecular level will provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydrazinocarbonyl)piperidine-4-carboxylate
  • Benzyl 2-(hydrazinocarbonyl)pyrrolidine-4-carboxylate
  • Benzyl 2-(hydrazinocarbonyl)azetidine-4-carboxylate

Uniqueness

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring enhances its solubility and stability, making it a valuable compound for various applications.

Biological Activity

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and research findings related to this compound, focusing on its applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Properties

Chemical Formula: C12_{12}H14_{14}N2_{2}O3_{3}

Molecular Weight: 234.25 g/mol

The compound features a morpholine ring, a hydrazinecarbonyl group, and a benzyl ester, which contribute to its reactivity and potential interactions with biomolecules.

The biological activity of this compound is thought to involve several mechanisms:

  • Covalent Bond Formation: The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Membrane Interaction: The morpholine ring may interact with biological membranes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activity

Research indicates that this compound is being investigated for various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. Initial results show moderate inhibition with IC50_{50} values ranging from 27.04 to 106.75 µM for AChE .
  • Therapeutic Potential: There are ongoing explorations into the compound's therapeutic properties, particularly in cancer treatment. It has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent .

Case Studies

  • Antimicrobial Evaluation:
    • In vitro studies demonstrated that this compound displayed significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's structure was optimized to enhance its solubility and antibacterial efficacy .
  • Enzyme Inhibition Studies:
    • A study evaluated the compound's inhibitory effects on AChE and BuChE. It was found that certain derivatives of hydrazinecarboxamides exhibited lower IC50_{50} values compared to standard drugs like rivastigmine, suggesting that modifications to the hydrazine group could enhance inhibitory potency .
  • Cancer Cell Proliferation:
    • In assays against various cancer cell lines, this compound showed cytotoxic effects with IC50_{50} values less than 10 µM, indicating strong potential for further development as an anticancer therapeutic agent .

Comparative Biological Activity Table

Activity TypeObserved EffectIC50_{50} Values
AntimicrobialInhibition of E. coli< 10 µM
Inhibition of P. aeruginosa< 15 µM
Enzyme InhibitionAChE27.04 - 106.75 µM
BuChE58.01 - 277.48 µM
Cancer Cell ProliferationCytotoxicity in various lines< 10 µM

Properties

IUPAC Name

benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINEIASVCHVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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